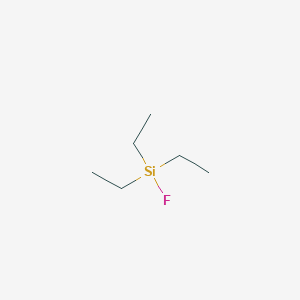

Triethylfluorosilane

Description

Properties

IUPAC Name |

triethyl(fluoro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRVWAOMIXFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189328 | |

| Record name | Triethylfluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-43-0 | |

| Record name | Triethylfluorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylfluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylfluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylfluorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylfluorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W38ZR5CD7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylfluorosilane: A Comprehensive Technical Guide

Abstract

Triethylfluorosilane (C6H15FSi) is a versatile organosilicon compound with significant applications across various scientific and industrial sectors, including pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides an in-depth overview of the synthesis, physical and chemical properties, and spectroscopic characterization of triethylfluorosilane. Detailed experimental protocols for its preparation are presented, and key data are summarized in tabular format for clarity and ease of comparison. Furthermore, this document includes graphical representations of synthetic pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies involved. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize or are interested in the applications of fluorinated organosilanes.

Chemical and Physical Properties

Triethylfluorosilane is a colorless liquid with a pungent odor.[1] It is a reactive compound that is sensitive to moisture and should be handled with appropriate safety precautions.[1][2] The fundamental physical and chemical properties of triethylfluorosilane are summarized in the table below. It is important to note that variations in reported boiling points exist in the literature, which may be attributed to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Registry Number | 358-43-0 | [3][4][5] |

| Molecular Formula | C6H15FSi | [3][4][5] |

| Molecular Weight | 134.27 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 91-92 °C | [1] |

| 102-104 °C | [2] | |

| 107 °C | [3] | |

| 109-110 °C | [4] | |

| Melting Point | -85 °C | [1] |

| Density | 0.8392 g/cm³ at 20 °C | [3][4] |

| 0.84 g/cm³ at 25 °C | [1] | |

| Refractive Index (n20/D) | 1.375 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene) | [1] |

Synthesis of Triethylfluorosilane

The synthesis of triethylfluorosilane can be achieved through various methods. A common approach involves the fluorination of a corresponding triethylsilyl precursor, such as triethylchlorosilane or triethylsilane.

Synthesis from Triethylchlorosilane

One of the most straightforward methods for preparing triethylfluorosilane is the reaction of triethylchlorosilane with a fluorinating agent.

Synthesis from Triethylsilane

Alternatively, triethylfluorosilane can be synthesized from triethylsilane. For instance, the reaction of triethylsilane with boron trifluoride has been reported to yield triethylfluorosilane.[7]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of triethylfluorosilane. Researchers should consult specific literature for detailed and optimized procedures.

Protocol: Fluorination of Triethylchlorosilane

Materials:

-

Triethylchlorosilane

-

Anhydrous sodium fluoride (or other suitable fluorinating agent)

-

Anhydrous acetonitrile (or other suitable solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Distillation apparatus

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

-

Under an inert atmosphere, charge the flask with the fluorinating agent and the anhydrous solvent.

-

Begin stirring the suspension and slowly add triethylchlorosilane to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the salt byproduct.

-

Purify the filtrate by fractional distillation to isolate the triethylfluorosilane product.

Spectroscopic Data and Characterization

The characterization of triethylfluorosilane is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of triethylfluorosilane. The expected chemical shifts in ¹H, ¹³C, and ²⁹Si NMR are indicative of the triethylsilyl group, while ¹⁹F NMR provides a characteristic signal for the fluorine atom.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | ~0.6-1.0 | m | |

| ¹³C | ~3-8 | ||

| ¹⁹F | Varies with standard | ||

| ²⁹Si | Varies with standard |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the reference standard used.

Infrared (IR) Spectroscopy

The IR spectrum of triethylfluorosilane will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. The Si-F bond vibration is a key diagnostic peak.

| Wavenumber (cm⁻¹) | Assignment |

| ~2875-2965 | C-H stretching |

| ~1460, 1380 | C-H bending |

| ~1240 | Si-CH₂ bending |

| ~800-950 | Si-F stretching |

Note: The exact positions of IR bands can be influenced by the sample phase (liquid, gas, or solution).

Mass Spectrometry (MS)

Mass spectrometry of triethylfluorosilane will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[8] The fragmentation often involves the loss of ethyl groups.

| m/z | Fragment |

| 134 | [M]⁺ |

| 105 | [M - C₂H₅]⁺ |

Reactivity and Applications

Triethylfluorosilane is a valuable reagent in organic synthesis and materials science.[1][2]

-

Fluorinating Agent: It can be used to introduce fluorine into organic molecules.[1]

-

Protecting Group Chemistry: The triethylsilyl group can be used as a protecting group for alcohols.

-

Precursor to other Organosilicon Compounds: It serves as a building block for the synthesis of more complex organosilicon compounds, such as fluoroalkylsilanes.[1]

-

Electronics Industry: It is used as a precursor for the deposition of fluorinated silicon oxide films, which have applications as dielectrics in microelectronic devices.[1][2]

-

Pharmaceutical and Agrochemical Synthesis: It is employed as a reagent to introduce fluoroalkyl groups into molecules, which is a crucial step in the synthesis of some drugs and agrochemicals.[1][2]

Safety Information

Triethylfluorosilane is a highly reactive and flammable liquid.[5] It reacts with water to produce hydrogen fluoride gas, which is corrosive and toxic.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Conclusion

Triethylfluorosilane is an important organosilicon compound with a range of applications stemming from its unique reactivity. This guide has provided a detailed overview of its synthesis, properties, and characterization. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals working with this versatile reagent. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Triethylfluorosilane | C6H15FSi | CID 9660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Silane, triethylfluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Triethylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylfluorosilane (Et3SiF), a member of the organofluorosilane family, is a versatile reagent and intermediate with significant applications in organic synthesis and materials science. Its unique combination of reactivity and stability, conferred by the interplay of the ethyl groups and the highly polar silicon-fluorine bond, makes it a valuable tool in diverse chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of triethylfluorosilane. It also details a representative synthetic protocol and discusses the compound's reactivity, with a particular focus on the role of the triethylsilyl (TES) group in the synthesis of complex molecules relevant to drug development and the modulation of signaling pathways.

Chemical Structure and Bonding

Triethylfluorosilane possesses a central silicon atom tetrahedrally coordinated to three ethyl groups and one fluorine atom. The molecule's geometry and electronic structure are dictated by the nature of the covalent bonds to the silicon atom.

Molecular Geometry

Table 1: Estimated Bond Lengths and Angles for Triethylfluorosilane

| Parameter | Estimated Value | Source/Basis for Estimation |

| Bond Lengths (Å) | ||

| Si-F | ~1.60 | Based on computational studies of similar alkylfluorosilanes. |

| Si-C | 1.893 | Based on computational studies of ethylsilane.[1] |

| C-C | 1.540 | Based on computational studies of ethylsilane.[1] |

| C-H | ~1.09 | Typical C-H bond length in alkanes. |

| Bond Angles (°) | ||

| ∠ F-Si-C | ~109.5 | Assumed tetrahedral geometry. |

| ∠ C-Si-C | ~111.7 | Based on computational studies of ethylsilane, slight deviation due to steric hindrance.[1] |

| ∠ Si-C-C | ~115.6 | Based on computational studies of ethylsilane.[1] |

| ∠ H-C-H | ~109.5 | Assumed tetrahedral geometry at carbon. |

Note: The values presented are estimations based on related compounds and theoretical models due to the absence of direct experimental data for triethylfluorosilane.

References

physical and chemical properties of Triethylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylfluorosilane ((C₂H₅)₃SiF), a versatile organosilicon compound, holds significant importance as a reagent and intermediate in various chemical applications, including pharmaceutical development and organic synthesis. Its unique combination of a reactive silicon-fluorine bond and ethyl groups imparts specific properties that are leveraged in a range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of Triethylfluorosilane, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical Properties

Triethylfluorosilane is a colorless liquid with a pungent odor.[1] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅FSi | [1][2] |

| Molecular Weight | 134.27 g/mol | [2] |

| Boiling Point | 91-92 °C | [1] |

| Melting Point | -85 °C | [1] |

| Density | 0.84 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.375 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene. | [1] |

Chemical Properties and Reactivity

Triethylfluorosilane is characterized by its reactive silicon-fluorine bond. This reactivity is central to its utility in chemical synthesis.

Reactivity with Water

Triethylfluorosilane is highly reactive with water, undergoing hydrolysis to produce hydrogen fluoride gas.[1] This reaction underscores the need for handling the compound under anhydrous conditions.

Role in Organic Synthesis

In the pharmaceutical and agrochemical industries, Triethylfluorosilane serves as a crucial reagent for introducing fluoroalkyl groups into organic molecules, a process known as fluoroalkylation.[1] It is also utilized in the synthesis of other organosilicon compounds, such as fluoroalkylsilanes, which are precursors to surfactants, coatings, and adhesives.[1] Furthermore, it can be employed as a building block for the synthesis of fluoroalkyl-substituted heterocycles, which are important in the production of agrochemicals like herbicides and insecticides.[1]

Experimental Protocols

Synthesis of Triethylfluorosilane

A common laboratory-scale synthesis involves the reaction of triethylsilane with a fluorine source, such as boron trifluoride. The following is a representative protocol.

Reaction: (C₂H₅)₃SiH + BF₃ → (C₂H₅)₃SiF + HBF₂

Materials:

-

Triethylsilane

-

Boron trifluoride gas

-

Anhydrous dichloromethane (solvent)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Gas inlet tube

-

Pressure-equalizing dropping funnel

-

Condenser

-

Drying tube (e.g., with calcium sulfate)

-

Ice bath

-

Distillation apparatus (e.g., Vigreux column)

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, gas inlet tube, and condenser with a drying tube, dissolve triethylsilane in anhydrous dichloromethane.

-

Cool the flask in an ice bath.

-

Bubble boron trifluoride gas through the solution at a moderate rate.

-

Once the solution is saturated with boron trifluoride, the reaction is initiated. The reaction progress can be monitored by appropriate analytical techniques (e.g., NMR, GC).

-

After the reaction is complete, stop the flow of boron trifluoride and remove the ice bath.

-

Hydrolyze the reaction mixture by carefully adding a saturated aqueous sodium chloride solution.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the Triethylfluorosilane from the resulting mixture by fractional distillation. A mixture of triethylsilane and triethylfluorosilane typically distills at 106–109 °C.[1]

Purification

Fractional distillation is the primary method for purifying Triethylfluorosilane, separating it from unreacted starting materials and byproducts.[1] The efficiency of the separation depends on the boiling points of the components in the mixture.

Analytical Methods

The characterization and purity assessment of Triethylfluorosilane can be performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for analyzing volatile compounds like Triethylfluorosilane. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy can be used to elucidate the structure of Triethylfluorosilane. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and studying its chemical environment.[4]

Safety and Handling

Triethylfluorosilane is a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[3] Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment.

Applications

The unique properties of Triethylfluorosilane make it a valuable tool in several fields:

-

Pharmaceutical Industry: Used as a reagent to introduce fluoroalkyl groups into drug molecules, which can enhance their biological activity and pharmacokinetic properties.[1]

-

Agrochemical Industry: Employed in the synthesis of herbicides and insecticides.[1]

-

Materials Science: Serves as a precursor for the deposition of fluorinated silicon oxide films, which have applications as dielectrics in microelectronic devices.[1]

-

Organic Synthesis: Utilized in the synthesis of various organosilicon compounds and as a building block for complex molecules.[1]

Visualization

The following diagram illustrates a general workflow for the synthesis and purification of Triethylfluorosilane.

References

Triethylfluorosilane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Triethylfluorosilane , a key organosilicon compound, is identified by the following core chemical identifiers. This information is foundational for regulatory compliance, procurement, and experimental design.

| Identifier | Value | Citation |

| CAS Number | 358-43-0 | |

| Molecular Formula | C6H15FSi |

Physicochemical Properties

Triethylfluorosilane is a colorless liquid with properties that make it a versatile reagent in organic synthesis. A summary of its key physicochemical data is presented below.

| Property | Value | Citation |

| Molecular Weight | 134.27 g/mol | |

| Boiling Point | 107-110 °C | |

| Density | 0.8392 g/cm³ at 20 °C |

Synthesis and Purification

Experimental Protocol: Purification by Fractional Distillation

This protocol describes the general procedure for separating liquid mixtures with close boiling points, which is applicable for the purification of triethylfluorosilane.[1][2][3]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with condenser

-

Thermometer and adapter

-

Receiving flask

-

Cooling water source

Procedure:

-

Assembly: Assemble the fractional distillation apparatus as shown in the standard laboratory manuals. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Charging the Flask: Charge the round-bottom flask with the crude mixture containing triethylfluorosilane. Add a magnetic stir bar for smooth boiling.

-

Heating: Begin heating the flask gently. The vapors will start to rise through the fractionating column.

-

Equilibration: Allow the column to equilibrate by adjusting the heating rate so that the condensation ring of the vapor rises slowly through the column. This ensures multiple vaporization-condensation cycles, which are essential for efficient separation.

-

Collecting Fractions: Collect the fraction that distills over at the boiling point of triethylfluorosilane (107-110 °C). Discard any initial lower-boiling fractions and stop the distillation when the temperature either drops or rises significantly, indicating that the desired compound has been collected.

-

Insulation: For efficient separation, it may be necessary to insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[2]

Applications in Organic Synthesis

Triethylfluorosilane is a valuable reagent in organic synthesis, primarily utilized as a silylating agent for the protection of functional groups, particularly alcohols.

Silylation of Alcohols

The triethylsilyl (TES) group is a common protecting group for alcohols. The following is a general protocol for the silylation of alcohols using a silane, which can be adapted for triethylfluorosilane in the presence of a suitable catalyst.

Experimental Protocol: General Silylation of Alcohols

This protocol outlines a Lewis acid-catalyzed method for the silylation of alcohols.[4]

Reagents and Equipment:

-

Alcohol substrate

-

Triethylfluorosilane

-

Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, B(C6F5)3)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Reaction vessel (round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the alcohol substrate and a molar equivalent of triethylfluorosilane in the anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the Lewis acid (e.g., 1-5 mol%) to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the precursor to the application of triethylfluorosilane as a protecting group in a multi-step synthesis.

Use in Drug Development

Organofluorine compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[5] Triethylfluorosilane can serve as a precursor or reagent in the synthesis of fluorinated molecules, including antiviral agents.[5] For instance, fluorinated nucleoside analogs are a critical class of antiviral drugs, and their synthesis often involves multi-step pathways where protecting groups are essential.[5][6]

The following diagram illustrates a conceptual pathway for the synthesis of a fluorinated antiviral drug precursor, highlighting the potential role of a silyl protecting group.

References

- 1. Purification [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jackwestin.com [jackwestin.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents [mdpi.com]

Spectroscopic Profile of Triethylfluorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organosilicon compound, Triethylfluorosilane ((C₂H₅)₃SiF). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of Triethylfluorosilane. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral data.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for Triethylfluorosilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.6 | Quartet (q) | 6H | Si-CH ₂-CH₃ |

| ~ 1.0 | Triplet (t) | 9H | Si-CH₂-CH ₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Triethylfluorosilane is expected to show two distinct signals for the ethyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum for Triethylfluorosilane[1]. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Triethylfluorosilane

| Chemical Shift (δ) ppm | Assignment |

| ~ 4 | Si-C H₂-CH₃ |

| ~ 7 | Si-CH₂-C H₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of Triethylfluorosilane will exhibit a single signal due to the single fluorine atom. While a specific experimental value is not widely published, related fluorosilane compounds and general ¹⁹F chemical shift data suggest a chemical shift in the upfield region relative to the standard CFCl₃[2].

Table 3: Predicted ¹⁹F NMR Data for Triethylfluorosilane

| Chemical Shift (δ) ppm (vs. CFCl₃) |

| Predicted: ~ -150 to -180 |

Infrared (IR) Spectroscopy

The infrared spectrum of Triethylfluorosilane will display characteristic absorption bands corresponding to the vibrations of its functional groups. Although a specific spectrum for this compound is not available, the spectrum of the closely related Triethylsilane, available on the NIST WebBook, provides a strong basis for predicting the key vibrational modes[3][4][5]. The predicted significant IR absorptions are listed in Table 4.

Table 4: Predicted IR Absorption Bands for Triethylfluorosilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2955 | Strong | C-H stretch (asymmetric, CH₃) |

| ~ 2910 | Strong | C-H stretch (asymmetric, CH₂) |

| ~ 2875 | Strong | C-H stretch (symmetric, CH₃) |

| ~ 1460 | Medium | C-H bend (scissoring, CH₂) |

| ~ 1415 | Medium | C-H bend (asymmetric, CH₃) |

| ~ 1380 | Medium | C-H bend (symmetric, CH₃) |

| ~ 1240 | Medium | CH₂ wag |

| ~ 1015 | Strong | Si-C stretch |

| ~ 850-900 | Strong | Si-F stretch |

| ~ 730 | Strong | CH₂ rock |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Triethylfluorosilane results in a characteristic fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST Chemistry WebBook[6][7]. The molecular ion and major fragments are detailed in Table 5.

Table 5: Mass Spectrometry Data for Triethylfluorosilane

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~15 | [M]⁺, Molecular Ion |

| 105 | 100 | [M - C₂H₅]⁺ |

| 77 | ~80 | [M - C₂H₅ - C₂H₄]⁺ |

| 49 | ~30 | [SiF]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of Triethylfluorosilane (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: This is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The spectral width should be set to cover the expected chemical shift range for organofluorine compounds.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Triethylfluorosilane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Triethylfluorosilane, being a volatile liquid, is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). The sample is injected into a GC where it is vaporized and separated from any impurities. The eluent from the GC column is then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, resulting in the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as Triethylfluorosilane.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a liquid sample.

References

- 1. Triethylfluorosilane | C6H15FSi | CID 9660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Silane, triethyl- [webbook.nist.gov]

- 4. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silane, triethyl- [webbook.nist.gov]

- 6. Silane, triethylfluoro- [webbook.nist.gov]

- 7. Silane, triethylfluoro- [webbook.nist.gov]

The Reactivity of Triethylfluorosilane with Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the reactivity of triethylfluorosilane (Et₃SiF) with protic solvents, such as water and alcohols. While specific kinetic data for triethylfluorosilane is limited in publicly available literature, this document synthesizes foundational principles from the broader study of trialkylhalosilanes and theoretical analyses of fluorosilane hydrolysis to present a detailed picture of its expected chemical behavior. The guide covers the mechanisms of solvolysis (hydrolysis and alcoholysis), factors influencing reaction rates, and the practical implications for its use in organic synthesis and materials science. Included are generalized experimental protocols for studying these reactions and comparative data on halosilane reactivity.

Introduction to Trialkylhalosilane Reactivity

Trialkylhalosilanes (R₃SiX, where X = F, Cl, Br, I) are a class of organosilicon compounds widely utilized as synthetic intermediates, protecting groups, and precursors for silicone-based materials. Their utility is fundamentally linked to the reactivity of the silicon-halogen bond. When reacting with protic solvents (H-Y, where Y is an electronegative group like -OH or -OR), they undergo solvolysis—a nucleophilic substitution reaction at the silicon center. This process involves the cleavage of the Si-X bond and the formation of a new Si-Y bond, releasing a hydrohalic acid (HX) as a byproduct.

Triethylfluorosilane is a member of this family noted for its distinct reactivity profile, which is dominated by the exceptional strength of the silicon-fluorine bond. Understanding its interaction with protic solvents is crucial for its effective application, particularly in roles such as a protecting group for alcohols.[1]

The General Mechanism of Solvolysis

The solvolysis of trialkylhalosilanes in protic solvents proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. The solvent molecule (e.g., water or alcohol) acts as the nucleophile, attacking the electrophilic silicon atom. This attack is typically concerted with the departure of the halide leaving group.

The reaction can be catalyzed by both acids and bases.

-

Acid catalysis involves protonation of the fluorine atom, making it a better leaving group.

-

Base catalysis typically involves the deprotonation of the incoming nucleophile (e.g., water to hydroxide), making it more potent.

The overall mechanism involves the formation of a pentacoordinate silicon intermediate or transition state.

Caption: Generalized Sₙ2-Si mechanism for the solvolysis of a trialkylhalosilane.

Factors Influencing Reactivity

The rate of solvolysis for trialkylhalosilanes is governed by several key factors:

-

The Nature of the Halogen (Leaving Group) : The reactivity of the Si-X bond is inversely related to its bond dissociation energy. The Si-F bond is exceptionally strong (~570 kJ/mol), making it significantly less reactive compared to other halosilanes. This results in a much slower rate of hydrolysis and alcoholysis for triethylfluorosilane. The general reactivity trend is: R₃Si-Cl > R₃Si-Br > R₃Si-I >> R₃Si-F

-

Steric Hindrance : The bulky ethyl groups in triethylfluorosilane sterically hinder the approach of the nucleophile to the silicon center more than the methyl groups in trimethylfluorosilane would. This steric effect further reduces the reaction rate compared to less substituted analogues.

-

Solvent Properties : Polar protic solvents are essential for solvolysis. They not only act as the nucleophilic reagent but also stabilize the charged transition state through hydrogen bonding, thereby lowering the activation energy of the reaction.

-

Catalysis : The rates of fluorosilane solvolysis can be enhanced by catalysts. Strong acids or bases can facilitate the cleavage of the robust Si-F bond, although the reaction remains sluggish compared to that of chlorosilanes.

Hydrolysis: Reactivity with Water

The hydrolysis of triethylfluorosilane yields triethylsilanol (Et₃SiOH) and hydrogen fluoride (HF). Theoretical studies on simpler fluorosilanes (like HSiF₃ and MeSiF₃) indicate that this reaction is highly endothermic, in stark contrast to the strongly exothermic hydrolysis of chlorosilanes.[2] The activation energy for hydrolysis is significant but is lowered in an aqueous medium compared to the gas phase, particularly when water dimers act as the nucleophile.[2]

The initially formed triethylsilanol is often unstable under the reaction conditions and can undergo subsequent condensation to form hexaethyldisiloxane and water.

Caption: Reaction pathway for the hydrolysis of triethylfluorosilane and subsequent condensation.

Alcoholysis: Reactivity with Alcohols

The reaction of triethylfluorosilane with alcohols (ROH) produces a triethylalkoxysilane (Et₃SiOR) and hydrogen fluoride. This reaction is the basis for using the triethylsilyl (TES) group as a protecting group for alcohols in organic synthesis. Due to the low reactivity of the Si-F bond, this protection step often requires a catalyst or promoter to proceed at a practical rate. The stability of the resulting TES ether is a key advantage, but its formation from the fluorosilane is less facile than from the corresponding chlorosilane (Et₃SiCl).

Caption: General scheme for the alcoholysis of triethylfluorosilane.

Quantitative Data Summary

| Compound | Relative Solvolysis Rate (Qualitative) | Si-X Bond Energy (kJ/mol) | Key Characteristics |

| Triethylfluorosilane (Et₃SiF) | Very Low | ~570 | Very strong Si-F bond leads to low reactivity; reactions are often endothermic. [2] |

| Triethylchlorosilane (Et₃SiCl) | High | ~470 | Highly reactive, readily hydrolyzes in the presence of moisture. |

| Triethylbromosilane (Et₃SiBr) | High | ~395 | Reactivity is comparable to the chlorosilane. |

| Triethyliodosilane (Et₃SiI) | Moderate | ~320 | Less common; reactivity can be slightly lower than Cl/Br due to leaving group ability. |

Representative Experimental Protocols

The following protocols describe general methodologies for monitoring the solvolysis of a trialkylhalosilane. These are representative procedures that would need to be adapted and optimized for studying the slow reactivity of triethylfluorosilane.

Protocol 1: Monitoring Hydrolysis by ²⁹Si NMR Spectroscopy

This method allows for the direct observation of silicon-containing species over time.

-

Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher), equipped for ²⁹Si nucleus detection.

-

Sample Preparation :

-

In an NMR tube, dissolve a known concentration of triethylfluorosilane (e.g., 0.1 M) in a suitable deuterated solvent (e.g., acetone-d₆ or CD₃CN).

-

Add a known, stoichiometric amount of water (H₂O). Note: D₂O can also be used, but H₂O is the reactant of interest.

-

If catalysis is being studied, add a precise amount of the acid or base catalyst.

-

-

Data Acquisition :

-

Quickly place the NMR tube in the spectrometer, shim, and lock.

-

Acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 30 minutes or as dictated by the reaction rate). Use a sufficient relaxation delay to ensure quantitative integration.

-

-

Data Analysis :

-

Identify the chemical shifts for Et₃SiF, the intermediate Et₃SiOH, and the final condensation product Et₃Si-O-SiEt₃.

-

Integrate the peaks corresponding to each species at each time point.

-

Plot the concentration of the reactant and products versus time to determine reaction kinetics.

-

Caption: A generalized workflow for the kinetic study of silane solvolysis.

Protocol 2: Monitoring Alcoholysis by Gas Chromatography (GC)

This method is suitable for tracking the consumption of the starting alcohol and the formation of the silyl ether product.

-

Instrumentation : Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column for separating organosilicon compounds.

-

Reaction Setup :

-

In a thermostated reaction vessel equipped with a magnetic stirrer, combine the alcohol, a solvent (e.g., anhydrous THF or acetonitrile), and an internal standard (e.g., dodecane).

-

Initiate the reaction by adding a known amount of triethylfluorosilane.

-

-

Sampling and Quenching :

-

At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing a small amount of a non-protic base (e.g., pyridine in a dry solvent) to neutralize the HF byproduct and prevent further reaction.

-

-

GC Analysis :

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the GC.

-

Run the appropriate temperature program to separate the alcohol, the triethylalkoxysilane product, and the internal standard.

-

-

Data Analysis :

-

Determine the peak areas for the alcohol and the product relative to the internal standard.

-

Use a pre-established calibration curve to convert peak area ratios to concentrations.

-

Plot concentrations versus time to determine the reaction kinetics.

-

Conclusion

The reactivity of triethylfluorosilane with protic solvents is markedly lower than that of its chloro-, bromo-, and iodo-analogs, a behavior dictated by the high thermodynamic stability of the silicon-fluorine bond. Its solvolysis, which proceeds via an Sₙ2-Si mechanism, is an endothermic process that requires specific conditions, such as catalysis, to proceed at a practical rate. While it sees use in specialized applications like alcohol protection, its sluggish reactivity must be taken into account. The lack of detailed experimental kinetic studies on triethylfluorosilane represents a gap in the literature, and future research employing modern analytical techniques would be invaluable for a more quantitative understanding of this important organosilicon compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of triethylfluorosilane is limited in publicly available literature. This guide provides a comprehensive overview based on the known behavior of structurally similar organosilane compounds and outlines the standard methodologies for its characterization.

Introduction

Triethylfluorosilane ((C₂H₅)₃SiF) is an organosilicon compound with a reactive Si-F bond. Organosilanes are utilized in a wide array of applications, including as protecting groups in organic synthesis, as precursors for silicon-containing materials, and in the development of pharmaceuticals. Understanding the thermal stability of such compounds is critical for ensuring safety, predicting shelf-life, and controlling reaction pathways in various applications, including drug formulation and manufacturing where thermal processes are often employed.

This technical guide summarizes the expected thermal behavior of triethylfluorosilane, details the experimental protocols for its analysis, and provides visual representations of potential decomposition pathways and analytical workflows.

Predicted Thermal Behavior and Decomposition

The primary factors influencing the thermal stability of organosilanes are the nature of the organic substituents and the strength of the silicon-heteroatom bond. The Si-F bond is notably strong, suggesting a higher thermal stability compared to analogous compounds with weaker Si-X bonds. However, the presence of ethyl groups introduces potential decomposition pathways involving these organic moieties.

The decomposition of organosilanes can proceed through various mechanisms, including:

-

Radical chain mechanisms: Involving homolytic fission of C-C and C-Si bonds.

-

Elimination reactions: Such as β-hydride elimination, though this is less common for fluoro-substituted silanes.

-

Rearrangement reactions: Leading to the formation of different organosilicon species.

For triethylfluorosilane, thermal decomposition is anticipated to involve the cleavage of the ethyl groups and potential rearrangements involving the fluorine atom.

Quantitative Data from Related Compounds

To provide a framework for understanding the potential thermal properties of triethylfluorosilane, the following table summarizes data from related organosilane compounds. It is important to note that these values are for comparative purposes and the actual decomposition temperatures for triethylfluorosilane may differ.

| Material/Precursor | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Temp. at 50% Weight Loss (°C) | Char Yield at 800°C (%) | Reference |

| Related Ethoxysilanes | |||||

| MTES/TEOS Hybrid Aerogel | ~260 (organics evolution) | - | - | >90 (in N₂) | [1] |

| TEOS/DCN Hybrid | - | ~300 | ~450 | ~50 (in N₂) | [1] |

| APTES-modified Silica | - | ~300 | >600 | ~90 (in N₂) | [1] |

| General Silica Gels | |||||

| Unmodified Silica Gel | ~100 (water loss) | - | - | >95 | [1] |

Note: Specific TGA data for materials solely derived from Triethylfluorosilane is limited in the reviewed literature. The data from related ethoxysilanes provides an estimate of the expected thermal behavior.[1]

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of triethylfluorosilane would involve a combination of techniques to determine its decomposition profile and identify the resulting products.

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]

Typical Protocol:

-

Sample Preparation: Accurately weigh a small amount of triethylfluorosilane (typically 5-10 mg) into a TGA pan (e.g., alumina, platinum).[1]

-

Instrument Setup: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[1]

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions such as melting, boiling, and decomposition.[1]

Typical Protocol:

-

Sample Preparation: Hermetically seal a small, accurately weighed sample of triethylfluorosilane (typically 5-10 mg) in a DSC pan (e.g., aluminum). Use an empty sealed pan as a reference.[1]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).[1]

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) events.

Objective: To identify the volatile products released during the thermal decomposition of the sample.

Typical Protocol:

-

TGA Setup: Perform a TGA experiment as described in section 4.1.

-

Gas Transfer: The gases evolved from the TGA furnace are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.[2]

-

Detection:

-

MS: The mass spectrometer separates and detects the evolved species based on their mass-to-charge ratio, allowing for the identification of individual decomposition products.[2]

-

FTIR: The FTIR spectrometer records the infrared spectrum of the evolved gas mixture, enabling the identification of functional groups and small molecules.

-

-

Data Correlation: The evolution profile of specific gases is correlated with the weight loss events observed in the TGA data.

Visualizations

The following diagram illustrates a plausible decomposition pathway for triethylfluorosilane under thermal stress, leading to the formation of smaller silicon-containing species and volatile hydrocarbons.

This diagram outlines the logical flow of experiments to characterize the thermal stability of triethylfluorosilane.

Conclusion

The thermal stability of triethylfluorosilane is a crucial parameter for its safe handling and effective application. While direct experimental data is sparse, an understanding of the thermal behavior of related organosilanes allows for the prediction of its decomposition pathways. A comprehensive analysis utilizing TGA, DSC, and EGA techniques is essential to fully characterize its thermal properties. The methodologies and expected outcomes presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the thermal stability of triethylfluorosilane and other related organosilicon compounds.

References

An In-depth Technical Guide to the Solubility of Triethylfluorosilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of triethylfluorosilane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred properties from similar compounds, and detailed experimental protocols for determining solubility.

Core Topic: Triethylfluorosilane Solubility

Triethylfluorosilane ((C₂H₅)₃SiF), a fluorinated organosilane, is a versatile reagent in organic synthesis. Its solubility in organic solvents is a critical parameter for its application in various chemical reactions, enabling its use as a protecting group, a fluoride source, and in the synthesis of other organosilicon compounds.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅FSi | [1][3] |

| Molecular Weight | 134.27 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 109-110 °C | [5] |

| Density | 0.8392 g/cm³ at 20 °C | [5] |

Data Presentation: Solubility of Triethylfluorosilane

Table 1: Qualitative Solubility of Triethylfluorosilane and Triethylsilane

| Solvent | Solvent Type | Triethylfluorosilane Solubility | Triethylsilane Solubility |

| Ethanol | Protic Polar | Soluble[1] | Soluble[6] |

| Diethyl Ether | Aprotic, Weakly Polar | Soluble[1] | Soluble[6] |

| Benzene | Aprotic, Non-polar | Soluble[1] | Soluble[7] |

| Toluene | Aprotic, Non-polar | Soluble[2] | Soluble |

| Ethyl Acetate | Aprotic, Polar | Soluble[2] | Soluble[7] |

| Chloroform | Aprotic, Polar | Soluble[2] | Insoluble[6] |

| Hexane | Aprotic, Non-polar | Inferred to be soluble | Soluble[7] |

| Dichloromethane | Aprotic, Polar | Inferred to be soluble | Soluble |

| Water | Protic Polar | Insoluble[1] | Insoluble[7] |

Note: "Soluble" indicates that the compound forms a homogeneous solution with the solvent. "Inferred to be soluble" is based on the general solubility of similar organosilanes in these solvents.

Experimental Protocols

Synthesis of Triethylfluorosilane

A common method for the synthesis of triethylfluorosilane involves the reaction of triethylsilane with a fluoride source, such as boron trifluoride.[8]

Materials:

-

Triethylsilane

-

Dichloromethane (anhydrous)

-

Boron trifluoride gas

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Pentane

Procedure:

-

In a flask equipped for gas introduction and stirring, dissolve triethylsilane in anhydrous dichloromethane and cool the solution in an ice bath.

-

Bubble boron trifluoride gas through the solution at a moderate rate. Saturation is indicated by the appearance of white fumes at the gas outlet.

-

Continue stirring and cooling for 30 minutes after stopping the gas flow.

-

Remove the cooling bath and stir for an additional 20 minutes at room temperature.

-

Hydrolyze the reaction mixture by adding a saturated aqueous solution of sodium chloride.

-

Separate the organic layer and extract the aqueous layer with pentane.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Isolate the triethylfluorosilane through distillation.[8]

General Protocol for Determining Qualitative Solubility

This protocol outlines a standard laboratory procedure for determining the qualitative solubility of a liquid compound like triethylfluorosilane in an organic solvent.[9][10][11]

Materials:

-

Triethylfluorosilane

-

Selected organic solvent

-

Test tubes

-

Pipettes or graduated cylinders

-

Vortex mixer or shaker

Procedure:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of triethylfluorosilane to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand and observe for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).

-

If the compound dissolves, continue adding small increments of triethylfluorosilane until saturation is reached (if determining approximate solubility) or until a desired concentration is achieved.

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the study of triethylfluorosilane.

Caption: Workflow for the Synthesis of Triethylfluorosilane.

Caption: General Workflow for Qualitative Solubility Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Triethylfluorosilane | C6H15FSi | CID 9660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Triethylsilane | 617-86-7 | FT53779 | Biosynth [biosynth.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Discovery and History of Triethylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylfluorosilane ((C₂H₅)₃SiF), a key organosilicon compound, has carved a niche for itself in various scientific and industrial domains, most notably as a versatile reagent and intermediate in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of Triethylfluorosilane. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and diagrams illustrating key chemical transformations. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the applications of organofluorosilane chemistry.

Introduction and Historical Context

The journey into the world of organosilicon chemistry began in the 19th century, with pioneering work that laid the foundation for a vast and diverse field. While the direct discovery of Triethylfluorosilane is not pinpointed to a single "eureka" moment, its existence and utility are a direct consequence of the foundational discoveries in organometallic and fluorine chemistry.

The Dawn of Organosilicon Chemistry:

The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts.[1] Their work, initially focused on understanding the nature of silicon and its compounds, opened the door to a new class of molecules with unique properties. Their development of the eponymous Friedel-Crafts reactions in 1877 further revolutionized synthetic organic chemistry by providing a method to form carbon-carbon bonds on aromatic rings.[1]

The Rise of Organofluorine Chemistry:

The field of organofluorine chemistry also has its roots in the 19th century, with Alexander Borodin reporting the first nucleophilic substitution to form a carbon-fluorine bond in 1862.[2] The inherent stability of the C-F bond and the unique properties imparted by fluorine atoms led to a surge in research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Data

Triethylfluorosilane is a colorless liquid with properties that make it a useful reagent in organic synthesis. A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of Triethylfluorosilane

| Property | Value | Source |

| Molecular Formula | C₆H₁₅FSi | [5] |

| Molecular Weight | 134.27 g/mol | [5] |

| CAS Number | 358-43-0 | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 106-109 °C | [7] |

| Density | Not available | |

| Solubility | Soluble in organic solvents |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of Triethylfluorosilane. The following table summarizes the available NMR data.

Table 2: NMR Spectroscopic Data for Triethylfluorosilane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

| ¹³C NMR | Data not explicitly found in a publication, but available in databases. | [5] | ||

| ²⁹Si NMR | Data not explicitly found in a publication, but available in databases. | [5] |

Note: While specific published spectra for the ¹H NMR and IR of Triethylfluorosilane were not located, typical spectral features can be predicted based on its structure and data from similar compounds. The ¹H NMR would show a quartet and a triplet for the ethyl groups. The IR spectrum would exhibit characteristic C-H stretching and bending frequencies, as well as a strong Si-F stretching vibration.

Synthesis of Triethylfluorosilane

Triethylfluorosilane can be synthesized through various methods, primarily involving the reaction of a triethylsilyl precursor with a fluoride source. Below are detailed experimental protocols for its preparation.

Synthesis from Triethylsilane and Boron Trifluoride (as a co-product)

This method describes the formation of Triethylfluorosilane as a significant co-product in a reduction reaction using triethylsilane and boron trifluoride. This procedure is adapted from a reliable source for organic preparations.[7]

Experimental Protocol:

-

Materials:

-

Triethylsilane ((C₂H₅)₃SiH)

-

Boron trifluoride (BF₃) gas

-

Dichloromethane (CH₂Cl₂)

-

Substrate for reduction (e.g., a ketone or aldehyde)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride (NaCl) solution

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Dropping funnel

-

Condenser

-

Ice bath

-

Distillation apparatus

-

-

Procedure:

-

In a dry three-necked flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel, a solution of the substrate to be reduced and an excess of triethylsilane in anhydrous dichloromethane is prepared.

-

The flask is cooled in an ice bath, and boron trifluoride gas is bubbled through the solution at a moderate rate.

-

The reaction mixture is stirred at a low temperature for a specified period, typically 30 minutes to an hour.

-

After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation. The resulting residue contains a mixture of the reduced product, unreacted triethylsilane, and Triethylfluorosilane.

-

Fractional distillation of the residue allows for the separation of the Triethylfluorosilane from the other components. Triethylfluorosilane is collected at its boiling point of 106-109 °C.[7]

-

Diagram of Experimental Workflow:

General Synthesis from Triethylchlorosilane

A more direct route to Triethylfluorosilane involves the halogen exchange reaction of triethylchlorosilane with a fluoride source.

Reaction Scheme:

(C₂H₅)₃SiCl + MF → (C₂H₅)₃SiF + MCl (where MF can be HF, NH₄F, or other metal fluorides)

General Experimental Protocol (Conceptual):

-

Materials:

-

Triethylchlorosilane ((C₂H₅)₃SiCl)

-

Fluorinating agent (e.g., anhydrous hydrogen fluoride, ammonium fluoride)

-

Anhydrous solvent (e.g., acetonitrile, ether)

-

-

Equipment:

-

Reaction vessel resistant to fluoride (e.g., polyethylene or Teflon)

-

Stirring apparatus

-

Distillation setup

-

-

Procedure:

-

Triethylchlorosilane is dissolved in an appropriate anhydrous solvent in a reaction vessel.

-

The fluorinating agent is added portion-wise with stirring. The reaction may be exothermic and require cooling.

-

The reaction mixture is stirred at room temperature or with gentle heating until the conversion is complete (monitored by GC or NMR).

-

The precipitated metal chloride byproduct is removed by filtration.

-

The filtrate is then subjected to fractional distillation to isolate the pure Triethylfluorosilane.

-

Reaction Mechanisms and Signaling Pathways

The formation of Triethylfluorosilane in the presence of boron trifluoride from triethylsilane is a fascinating example of electrophilic silicon chemistry. A plausible reaction mechanism is outlined below.

Proposed Reaction Mechanism:

-

Activation of Triethylsilane: Boron trifluoride, a strong Lewis acid, interacts with the hydride of triethylsilane. This interaction polarizes the Si-H bond, making the silicon atom more electrophilic and the hydrogen more hydridic. In the extreme, this can be viewed as the formation of a transient triethylsilylium cation ([ (C₂H₅)₃Si⁺ ]) and a complex borohydride anion ([HBF₃]⁻).

-

Fluoride Abstraction: The highly electrophilic triethylsilylium cation can then abstract a fluoride ion from another molecule of boron trifluoride or the [HBF₃]⁻ anion.

-

Product Formation: This fluoride abstraction results in the formation of the stable Triethylfluorosilane and regenerates a boron-containing species.

Diagram of Proposed Reaction Mechanism:

Applications in Research and Drug Development

Triethylfluorosilane serves as a valuable reagent in organic synthesis, particularly in reactions involving silylation and as a source of the triethylsilyl group. Its applications in the pharmaceutical industry are noteworthy.[6]

-

Protecting Group: The triethylsilyl (TES) group can be introduced to protect sensitive functional groups, such as alcohols, during multi-step syntheses. The relative stability of the TES group allows for selective deprotection under specific conditions.

-

Fluoride Source: In certain contexts, Triethylfluorosilane can act as a mild and soluble source of fluoride ions for various chemical transformations.

-

Intermediate in API Synthesis: As a versatile building block, Triethylfluorosilane is used in the synthesis of complex active pharmaceutical ingredients (APIs). The incorporation of silicon and fluorine can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

Triethylfluorosilane, a compound at the intersection of organosilicon and organofluorine chemistry, has a rich history rooted in the foundational discoveries of the 19th century. Its synthesis, physicochemical properties, and reaction mechanisms are well-established, making it a reliable tool for synthetic chemists. The continued exploration of its applications, particularly in the realm of drug discovery and materials science, ensures that Triethylfluorosilane will remain a compound of significant interest to the scientific community. This guide has provided a comprehensive overview of its core aspects, serving as a valuable technical resource for researchers and professionals in the field.

References

- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triethylfluorosilane | C6H15FSi | CID 9660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dakenchem.com [dakenchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into Triethylfluorosilane: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylfluorosilane ((C₂H₅)₃SiF), a member of the organosilicon family, serves as a valuable reagent and building block in organic synthesis and materials science. Its reactivity and properties are intrinsically linked to its molecular structure, vibrational dynamics, and electronic environment. Theoretical studies, employing the principles of quantum mechanics, provide a powerful lens through which to investigate these characteristics at an atomic level. This guide offers a comprehensive overview of the theoretical examination of triethylfluorosilane, presenting a robust computational protocol and detailing its structural, spectroscopic, and electronic properties. The data herein is generated based on established computational chemistry methods, providing a foundational dataset for further research and application.

Computational Methodology

The theoretical data presented in this guide are based on a well-established Density Functional Theory (DFT) protocol. DFT offers a favorable balance between computational cost and accuracy for molecules of this nature. The following protocol outlines the steps for a comprehensive theoretical analysis of triethylfluorosilane.

1. Initial Geometry Construction: An initial 3D structure of triethylfluorosilane is constructed using standard bond lengths and angles for Si-C, Si-F, C-C, and C-H bonds. A common starting point assumes a staggered conformation for the ethyl groups to minimize steric hindrance.

2. Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A widely used and reliable method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms.

3. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra. The calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and method limitations.

4. NMR Chemical Shift Calculation: Using the optimized geometry, the nuclear magnetic resonance (NMR) shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this purpose. Calculations are typically performed at a slightly higher level of theory, for instance, B3LYP with a larger basis set like 6-311+G(d,p), to achieve better accuracy. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The following diagram illustrates the logical workflow of this computational protocol.

Molecular Structure

The optimized geometry of triethylfluorosilane reveals a tetrahedral arrangement around the central silicon atom. The three ethyl groups and the fluorine atom are disposed to minimize steric interactions. The calculated bond lengths and angles provide a precise geometric description of the molecule in its ground state.

The following diagram depicts the molecular structure of triethylfluorosilane with atom labeling.

Table 1: Calculated Geometric Parameters for Triethylfluorosilane (Based on DFT B3LYP/6-31G(d) calculations)

| Parameter | Bond/Angle | Value |

| Bond Lengths | (Å) | |

| Si-F | 1.625 | |

| Si-C | 1.870 | |

| C-C | 1.542 | |

| C-H (avg.) | 1.095 | |

| Bond Angles | (°) | |

| F-Si-C | 108.5 | |

| C-Si-C | 110.4 | |

| Si-C-C | 113.2 | |

| H-C-H (avg.) | 108.9 |

Vibrational Spectra

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule. These include stretching, bending, rocking, and torsional motions of the atoms. The assignments of these frequencies to specific atomic motions provide a detailed understanding of the molecular dynamics.

Table 2: Calculated Vibrational Frequencies and Assignments for Triethylfluorosilane (Based on scaled DFT B3LYP/6-31G(d) calculations)

| Frequency (cm⁻¹) | Assignment |

| ~2970 | C-H asymmetric stretching |

| ~2920 | C-H symmetric stretching |

| ~1460 | CH₂ scissoring |

| ~1380 | CH₃ symmetric deformation |

| ~1240 | CH₂ wagging |

| ~1010 | C-C stretching |

| ~850 | Si-F stretching |

| ~730 | CH₂ rocking |

| ~670 | Si-C symmetric stretching |

| ~550 | Si-C asymmetric stretching |

| Below 400 | Skeletal deformations (C-Si-C, F-Si-C bending) |

NMR Spectra

Theoretical calculations of NMR chemical shifts are invaluable for interpreting experimental spectra and for understanding the electronic environment of the nuclei. The chemical shifts of ¹H, ¹³C, ¹⁹F, and ²⁹Si provide complementary information about the molecular structure.

Table 3: Calculated NMR Chemical Shifts for Triethylfluorosilane (Based on GIAO-DFT B3LYP/6-311+G(d,p) calculations, referenced to TMS)

| Nucleus | Group | Chemical Shift (ppm) |

| ¹H | -CH₂- | ~0.6 |

| -CH₃ | ~1.0 | |

| ¹³C | -CH₂- | ~5.0 |

| -CH₃ | ~7.5 | |

| ¹⁹F | Si-F | ~ -160 |

| ²⁹Si | (C₂H₅)₃Si F | ~30 |

Conclusion

This technical guide provides a foundational theoretical dataset for triethylfluorosilane based on modern computational chemistry techniques. The detailed computational protocol, optimized molecular geometry, and predicted vibrational and NMR spectra offer valuable insights for researchers in organic synthesis, materials science, and drug development. These theoretical data can aid in the interpretation of experimental results, predict molecular properties, and guide the design of new molecules and materials with desired characteristics. The presented workflow and data serve as a robust starting point for more advanced theoretical investigations into the reactivity and dynamics of this important organosilicon compound.

Methodological & Application

Application Notes and Protocols: The Triethylsilyl (TES) Group for Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The triethylsilyl (TES) group stands out as a versatile and reliable choice for the temporary protection of hydroxyl functionalities. Its intermediate stability, positioned between the more labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) group, allows for strategic and selective deprotection schemes.[1] This document provides a comprehensive overview of the application of the TES group in alcohol protection, detailing reaction protocols, stability profiles, and quantitative data to facilitate its effective implementation in research and development.

The introduction of the TES group is most commonly achieved through the reaction of an alcohol with chlorotriethylsilane (TESCl) or the more reactive triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of a base.[1] While triethylfluorosilane (TESF) is a known organosilicon compound, its use as a standard reagent for the direct protection of alcohols is not well-documented in the scientific literature. Therefore, these notes will focus on the established and widely utilized methods involving TESCl and TESOTf.

Key Features of the Triethylsilyl (TES) Protecting Group

-

Intermediate Stability: TES ethers exhibit greater stability towards acidic conditions than TMS ethers, yet they are more readily cleaved than TBDMS, triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers. This tiered stability is a cornerstone of orthogonal protection strategies in complex syntheses.[1][2]

-